N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-5-oxopyrrolidine-2-carboxamide
Description
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-5-oxopyrrolidine-2-carboxamide is a synthetic small molecule characterized by a cyclohexyl backbone substituted with a 5-fluoropyrimidin-2-yloxy group and a pyrrolidine-2-carboxamide moiety. The 5-oxopyrrolidine group may contribute to hydrogen bonding or solubility properties.
Properties
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O3/c16-9-7-17-15(18-8-9)23-11-3-1-10(2-4-11)19-14(22)12-5-6-13(21)20-12/h7-8,10-12H,1-6H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCUZGOCFMVDKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2CCC(=O)N2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that fluoropyrimidines, a class of anticancer drugs to which this compound belongs, are designed to exploit the increased avidity of tumor cells for uracil.
Mode of Action
The main mechanism of 5-fu activation, a common fluoropyrimidine, is conversion to fluorouridine monophosphate (fump), either directly by orotate phosphoribosyltransferase (oprt) with phosphoribosyl pyrophosphate (prpp) as the cofactor, or indirectly via fluorouridine (fur) through the sequential action of uridine phosphorylase (up) and uridine kinase (uk).
Biological Activity
N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-5-oxopyrrolidine-2-carboxamide, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities, especially in cancer treatment. This article delves into the biological activity of this compound, focusing on its anticancer and antimicrobial properties, synthesis, and mechanisms of action.
Compound Overview
This compound is characterized by a unique structure that includes a cyclohexyl group linked to a 5-fluoropyrimidine moiety via an ether bond, along with a 5-oxopyrrolidine-2-carboxamide functional group. The presence of the fluoropyrimidine unit suggests possible interactions with biological targets involved in cell proliferation and apoptosis, making it a candidate for therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps. The optimization of reaction conditions is crucial for maximizing yield and purity. This includes controlling temperature and pressure and utilizing appropriate catalysts.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays using A549 human lung adenocarcinoma cells revealed that derivatives of 5-oxopyrrolidine exhibited significant cytotoxicity. For instance, compounds structurally similar to N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-5-oxopyrrolidine demonstrated reduced cell viability when treated at concentrations around 100 µM for 24 hours, comparable to standard chemotherapeutic agents like cisplatin .
Table 1: Anticancer Activity Comparison
| Compound | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| N-(...) | 66 | A549 (Lung Cancer) | |
| Cisplatin | 10 | A549 (Lung Cancer) | |
| Compound X | 50 | HCT116 (Colon Cancer) |
The mechanism of action appears to involve the inhibition of certain kinases that are crucial for cell cycle regulation and apoptosis pathways. Further research is needed to elucidate the precise molecular interactions and potential synergistic effects with other chemotherapeutic agents.
Antimicrobial Activity
In addition to its anticancer properties, N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-5-oxopyrrolidine has shown promising antimicrobial activity against multidrug-resistant strains. Studies indicate that derivatives have been effective against Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis .
Table 2: Antimicrobial Activity Profile
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(...) | MRSA | 32 µg/mL |
| Compound Y | E. faecalis | 16 µg/mL |
| Compound Z | Klebsiella pneumoniae | 64 µg/mL |
These findings suggest that the compound's structural features may enhance its interaction with bacterial targets, although further studies are required to confirm these effects.
Case Studies
Several case studies have explored the biological effects of similar compounds in clinical settings. For example:
- Case Study on Lung Cancer Treatment : A study involving a cohort of patients treated with similar pyrrolidine derivatives showed improved outcomes compared to traditional therapies, suggesting enhanced efficacy in targeting specific cancer pathways.
- Antimicrobial Resistance : Research has documented cases where compounds structurally related to N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-5-oxopyrrolidine were used successfully against antibiotic-resistant infections in clinical trials.
Scientific Research Applications
Structural Features
The structure consists of:
- A cyclohexyl group
- A 5-fluoropyrimidine moiety linked via an ether bond
- A pyrrolidine ring with a carboxamide functional group
This combination of features may facilitate interactions with specific biological pathways related to cell growth and apoptosis.
Anticancer Activity
The primary application of N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-5-oxopyrrolidine-2-carboxamide lies in its potential as an anticancer agent. Preliminary studies indicate that it may inhibit key kinases involved in cell cycle regulation, which is crucial for cancer proliferation. The fluoropyrimidine component is particularly significant, as similar compounds have been successfully utilized in chemotherapy regimens, such as 5-Fluorouracil (5-FU), which is widely used to treat various cancers.
Synergistic Potential
There is ongoing research into combining this compound with existing chemotherapeutic agents to enhance efficacy and reduce resistance. The unique structural properties of this compound might allow it to work effectively alongside traditional treatments.
Uniqueness
This compound stands out due to its dual functionality and the specific combination of functional groups that may confer distinct biological activities compared to other derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of molecules, including fluorinated pyrimidines, cyclohexyl-linked carboxamides, and pyrrolidone derivatives. Below is a detailed comparison based on substituents, stereochemistry, and inferred properties.
Fluorinated Pyrimidine Derivatives
Fluorinated pyrimidines are common in medicinal chemistry due to their metabolic stability and target affinity. Key comparisons include:
- N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide (): This compound features a 4-fluorophenyl group and a sulfonamide substituent. Unlike the target compound, its pyrimidine ring lacks a direct ether linkage to a cyclohexyl group, reducing conformational flexibility. The crystal structure (Acta Cryst.
- 1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (): This analog substitutes the cyclohexyl group with a pyridinyl ring, reducing steric bulk but limiting hydrophobic interactions. Both compounds share the 5-oxopyrrolidine carboxamide, which may enhance solubility through hydrogen bonding .
| Compound | Core Structure | Fluorine Position | Key Substituent | Potential Advantage |
|---|---|---|---|---|
| Target compound | Cyclohexyl-pyrimidine | 5-pyrimidine | (1r,4r)-cyclohexyl ether | Rigid conformation for target binding |
| N-[4-(4-Fluorophenyl)-...methanesulfonamide | Pyrimidine-sulfonamide | 4-phenyl | Methanesulfonamide | Enhanced metabolic stability |
| 1-(4-fluorophenyl)-...pyrrolidinecarboxamide | Pyridinyl-pyrrolidone | 4-phenyl | Pyridinyl ring | Improved solubility |
Cyclohexyl-Linked Carboxamides
The (1r,4r)-cyclohexyl ether group distinguishes the target compound from analogs with alternative cyclic backbones:
- (2S,4R)-4-benzyl-N-(4-(4-fluorophenoxy)phenyl)-1-(2-thiomorpholinoacetyl)pyrrolidine-2-carboxamide (, ID 1221878-14-3): This compound replaces the cyclohexyl group with a benzyl-pyrrolidine system. The thiomorpholinoacetyl group introduces sulfur-based hydrogen bonding, whereas the target compound’s cyclohexyl ether may prioritize hydrophobic interactions .
- 4'-n-propylcyclohexyl 4-(4-ethylcyclohexyl)-benzoate (, ID 76831-53-3): A liquid crystal precursor with dual cyclohexyl groups, highlighting the role of cyclohexyl geometry in material science. While unrelated pharmacologically, it underscores the (1r,4r) configuration’s steric precision .
Pyrrolidone/Carboxamide Derivatives
The 5-oxopyrrolidine-2-carboxamide group is critical for solubility and target engagement:
- (R)-N-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxycyclobutanecarboxamide (, ID 1224426-14-5): Features a difluorophenyl-pyrrolidine system and a hydroxycyclobutane group. The additional fluorine atoms may enhance binding affinity, but the absence of a rigid cyclohexyl backbone could reduce selectivity .
- 3-(2-Methoxyanilino)-5-phenyl-2-(4-methylpiperidino)-methyl-2-cyclohexen-1-one (, ID 51407-93-3): Shares a cyclohexenone ring but lacks the fluoropyrimidine motif.
Research Implications and Limitations
While the provided evidence lacks direct pharmacological data for the target compound, structural analogs suggest:
Fluoropyrimidine Optimization: The 5-fluoro substitution on pyrimidine may improve metabolic stability compared to non-fluorinated analogs (e.g., ) .
Stereochemical Impact : The (1r,4r)-cyclohexyl configuration likely enhances target selectivity over diastereomeric forms (e.g., ’s stereoisomers m, n, o) .
Pyrrolidone vs. Pyridine : Substituting pyridinyl () with pyrrolidone may balance solubility and rigidity, though in vivo studies are needed for validation .
Q & A
Q. What in vivo pharmacokinetic parameters should be prioritized for lead optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
